Metam-sodium
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;N-methylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS2.Na/c1-3-2(4)5;/h1H3,(H2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCCDDWKHLHPDF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4NNaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
144-54-7 (Parent) | |
| Record name | Metam-sodium [ISO] | |
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| Record name | Vaporooter | |
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DSSTOX Substance ID |
DTXSID2029167 | |
| Record name | Metam-sodium | |
| Source | EPA DSSTox | |
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Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Metam sodium (compounds, weed, killing, liquid) appears as a yellow to light yellow-green solution with an odor of amine and sulfur that varies in intensity., White crystals; [HSDB] Aqueous solution: Yellow to light yellow-green liquid with an odor of amine and sulfur; [CAMEO] White solid with an odor of sweet onions; [EFSA] White crystals; [Aldrich MSDS] | |
| Record name | METAM SODIUM (COMPOUNDS, WEED, KILLING, LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Metam-sodium | |
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Boiling Point |
BP: 110 °C /Commercial product/ | |
| Record name | SODIUM METHYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Crystals; anhydrous at 130 °C; moderately sol in alcohol; 72.2 g/100 mL water at 20 °C; moderately sol in alcohol; sparingly sol in other solvents; unpleasant odor, similar to that of disulfide. /Sodium methyldithiocarbamate dihydrate/, Moderately soluble in alcohol; stable in concentrated aqueous solution but decomposes in dilute aqueous solutions, In acetone, ethanol, kerosene, xylene < 5 g/L. Practically insoluble in most other organic solvents., In water, 7.22X10+5 mg/L at 20 °C | |
| Record name | SODIUM METHYLDITHIOCARBAMATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Non-volatile | |
| Record name | SODIUM METHYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, White crystalline solid | |
CAS No. |
137-42-8, 6734-80-1 | |
| Record name | METAM SODIUM (COMPOUNDS, WEED, KILLING, LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Metam-sodium [ISO] | |
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| Record name | Metam-sodium | |
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| Record name | Metam-sodium | |
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| Record name | Carbamodithioic acid, methyl-, monosodium salt, dihydrate | |
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| Record name | METAM-SODIUM | |
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| Record name | SODIUM METHYLDITHIOCARBAMATE | |
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Melting Point |
Decomposes without melting | |
| Record name | SODIUM METHYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Chemical Transformations of Sodium Methyldithiocarbamate Dihydrate
Foundational Synthesis and Reaction Pathways
The principal industrial and laboratory synthesis of sodium methyldithiocarbamate involves a reaction between methylamine (B109427) (CH₃NH₂), carbon disulfide (CS₂), and sodium hydroxide (B78521) (NaOH). wikipedia.org This method is efficient and forms the basis for its production. nih.gov
Stoichiometric Equations and Byproduct Formation
The synthesis is a two-step process. Initially, methylamine reacts with carbon disulfide to form the intermediate, N-methyldithiocarbamic acid. Subsequently, this intermediate is neutralized by sodium hydroxide to yield the sodium salt. wikipedia.orggoogle.com
Step 1: Formation of N-methyldithiocarbamic acid CH₃NH₂ + CS₂ → CH₃NHCSSH
Step 2: Neutralization to form Sodium Methyldithiocarbamate CH₃NHCSSH + NaOH → CH₃NHCSSNa + H₂O
The final product is typically isolated as a dihydrate, meaning two water molecules are associated with each molecule of the salt in its crystalline form. wikipedia.org The primary byproduct of the reaction is water. wikipedia.org Under controlled conditions, the reaction is high-yielding, minimizing the formation of other significant byproducts. google.com
Key Intermediates in Sodium Methyldithiocarbamate Dihydrate Synthesis
The crucial intermediate in this synthesis is N-methyldithiocarbamic acid (CH₃NHCSSH). google.com This dithiocarbamic acid is formed in the initial exothermic reaction between methylamine and carbon disulfide. google.com It is then immediately subjected to neutralization with a base, such as sodium hydroxide, to form the stable sodium salt, as the acid itself is less stable. nih.govgoogle.com
Laboratory-Scale Preparation and Optimization Protocols
The laboratory preparation of sodium methyldithiocarbamate dihydrate requires careful control over reactants and conditions to ensure high purity and yield.
Reactant Preparation and Mixing Considerations
Optimization of the synthesis involves specific handling of the reactants to manage the reaction's exothermic nature and ensure complete conversion. google.com
Methylamine (40% w/w solution): This reactant is often pre-chilled to between 10–15°C to help control the initial exothermic heat produced upon reaction with carbon disulfide.
Carbon Disulfide: This is typically added in a molar ratio of 0.9:1 to 1.0:1 relative to methylamine. This careful control of stoichiometry helps to minimize unreacted starting materials in the final product.
Sodium Hydroxide (30% w/w solution): The base is introduced dropwise after the initial formation of N-methyldithiocarbamic acid. This prevents premature neutralization and allows for better temperature and pH control during the salt formation step.
Controlled Reaction Conditions and Crystallization Dynamics
Precise control of the reaction environment is critical for successful synthesis and isolation of the dihydrate crystals.
The synthesis is typically carried out in stages with distinct temperature profiles:
Formation of the Intermediate: The initial reaction of methylamine and carbon disulfide is maintained at a temperature of 10–30°C for 2 to 3 hours. google.com
Neutralization: The subsequent neutralization with sodium hydroxide is conducted at a higher temperature range of 35–60°C for approximately 2 hours, with the pH adjusted to a range of 6–10 to favor the formation of the sodium salt. google.com
Following the reaction, the product is isolated and purified through a crystallization process:
Dehydration: The resulting solution undergoes vacuum dehydration at 35–60°C to concentrate the product.
Crystallization: The concentrated solution is then cooled to between 5–10°C, which induces the precipitation of sodium methyldithiocarbamate dihydrate crystals.
Isolation: The final product is collected via suction filtration and then dried. google.com This process can yield a product with a purity of up to 97.5%. google.com
Chemical Reactivity and Degradation Mechanisms of Sodium Methyldithiocarbamate Dihydrate
Sodium methyldithiocarbamate is a stable crystalline solid but readily decomposes when diluted with water or in moist soil. nih.gov Its primary degradation product, methyl isothiocyanate (MITC), is highly volatile and is the active agent responsible for its use as a soil fumigant. epa.govepa.gov The degradation pathway is highly dependent on environmental conditions, particularly pH. nih.govepa.gov
In aqueous solutions, the compound undergoes hydrolysis. The rate of this hydrolysis is pH-dependent, with half-lives of approximately 2 days at pH 5 and 7, and 4.5 days at pH 9 (at 25°C). epa.gov
The degradation can follow several pathways, leading to a variety of products:
Under Acidic Conditions (pH < 7): Decomposition leads to the formation of methyl isothiocyanate (MITC), carbon disulfide (CS₂), hydrogen sulfide (B99878) (H₂S), and methylamine. nih.govca.gov
Under Neutral to Slightly Basic Conditions: The primary degradation product is methyl isothiocyanate (MITC). epa.govepa.gov At a pH of 9.5 in a dilute aqueous solution, the compound decomposes to MITC and elemental sulfur. nih.gov
In Soil: The conversion to MITC in soil is a rapid abiotic process, often completing within an hour to a day. usda.gov Other degradates identified in soil and aqueous solutions include 1,3-dimethylthiourea (DMTU) and 1,3-dimethylurea (B165225) (DMU). epa.gov
The table below summarizes the major degradation products formed under different environmental conditions.
| Condition | Major Degradation Products | Citation |
| Acidic Solution | Methyl isothiocyanate (MITC), Carbon disulfide (CS₂), Hydrogen sulfide (H₂S), Methylamine, N,N'-dimethylthiuram disulfide | nih.gov |
| Neutral Solution (pH 7) | Methyl isothiocyanate (MITC) (up to 60%), Methylamine, 1,3-dimethylthiourea (DMTU), 1,3-dimethylurea (DMU) | epa.gov |
| Basic Solution (pH 9) | Methyl isothiocyanate (MITC), Methylamine, 1,3-dimethylthiourea (DMTU), 1,3-dimethylurea (DMU), Methylcarbamo-(dithioperoxo)thioate (MCDT) | epa.gov |
| Moist Soil | Methyl isothiocyanate (MITC) | nih.govusda.gov |
Oxidation Reactions and Associated Products (e.g., Methyl Isothiocyanate, Sulfur Compounds)
Sodium methyldithiocarbamate dihydrate is susceptible to oxidation, a chemical transformation that plays a significant role in its mode of action and its interactions with other chemical species in the environment. The primary product of its oxidation is methyl isothiocyanate (MITC), a potent biocidal agent. wikipedia.org The oxidation process can also yield other sulfur-containing compounds. wikipedia.org Common laboratory reagents used to induce this oxidation include hydrogen peroxide and sulfuric acid.
A notable example of its oxidative transformation is its reaction with the halogenated fumigant chloropicrin (B1668804). usda.govnih.govacs.org This interaction is characterized as an extremely rapid oxidation-reduction process. usda.govnih.govacs.org The reaction not only accelerates the transformation of chloropicrin but also increases the conversion of sodium methyldithiocarbamate to MITC. usda.gov This is because MITC is a direct product of this specific reaction. usda.gov
Hydrolysis Reactions in Aqueous Solutions (e.g., Methyl Isothiocyanate, Carbon Disulfide)
In aqueous environments, sodium methyldithiocarbamate dihydrate undergoes hydrolysis, a process where water molecules break down the compound. This decomposition is a key pathway for the formation of its active fumigant component, methyl isothiocyanate (MITC). nih.gov The rate and products of hydrolysis are significantly influenced by the pH of the solution. nih.gov
Under acidic conditions, the hydrolysis of sodium methyldithiocarbamate is promoted. nih.gov In addition to MITC, this reaction can produce carbon disulfide, hydrogen sulfide, N,N'-dimethylthiuram disulfide, and methylamine. nih.gov In contrast, in a dilute aqueous solution at a pH of 9.5, the decomposition primarily yields methyl isothiocyanate and elemental sulfur. nih.gov
The major abiotic transformation product of sodium methyldithiocarbamate is methyl isothiocyanate. nih.gov The compound readily hydrolyzes in aqueous solutions, with the formation of methylamine being more favored under acidic conditions compared to neutral or alkaline conditions. epa.gov
Factors Influencing Solution Stability and Decomposition Kinetics (e.g., pH, concentration)
The stability of sodium methyldithiocarbamate in solution is influenced by several factors, most notably its concentration and the pH of the medium. Concentrated aqueous solutions of the compound are relatively stable. nih.gov However, upon dilution, its instability increases, leading to decomposition. nih.gov
The decomposition process is accelerated by the presence of acids and salts of heavy metals. nih.gov The pH of the solution has a marked effect on its degradation rate. The hydrolysis half-life varies significantly with pH, as demonstrated by the following data at 25°C:
| pH | Half-life (hours) |
| 5 | 23.8 nih.gov |
| 7 | 180 nih.gov |
| 9 | 45.6 nih.gov |
This table shows the hydrolysis half-lives of sodium methyldithiocarbamate at different pH values, indicating its relative instability in both acidic and alkaline conditions compared to a neutral pH.
Furthermore, the initial concentration of sodium methyldithiocarbamate in the soil affects the rate of its conversion to MITC. usda.gov Research indicates that the formation half-life of MITC decreases as the application rate of sodium methyldithiocarbamate increases, suggesting that the conversion rate is dependent on the initial concentration. usda.gov In soil, the conversion to MITC is a rapid process, often completing within an hour to a day, and is also strongly dependent on soil temperature, texture, and moisture. usda.gov
Interactions with Halogenated Fumigants (e.g., Chloropicrin, 1,3-Dichloropropene)
Sodium methyldithiocarbamate can interact with other halogenated fumigants when applied in combination, leading to accelerated transformation of these compounds. usda.govnih.gov This incompatibility has been observed in both aqueous solutions and soil environments. usda.govnih.gov Simultaneous application of sodium methyldithiocarbamate with fumigants like chloropicrin or 1,3-dichloropropene (B49464) hastens their breakdown, which can reduce their availability and efficacy if not managed properly. usda.govnih.gov
Oxidation-Reduction Processes
A significant interaction occurs between sodium methyldithiocarbamate and chloropicrin, which is characterized as a very rapid oxidation-reduction process. usda.govnih.govacs.org The second-order rate constant for this reaction is approximately two orders of magnitude greater than that of the reaction between sodium methyldithiocarbamate and the isomers of 1,3-dichloropropene. usda.govnih.govacs.org This rapid reaction leads to the accelerated transformation of chloropicrin. usda.govnih.gov
Nucleophilic Substitution Reactions
The transformation of 1,3-dichloropropene (1,3-D) in the presence of sodium methyldithiocarbamate proceeds through an aliphatic SN2 nucleophilic substitution mechanism. usda.govnih.govacs.org In this reaction, the sulfur atom in sodium methyldithiocarbamate acts as a nucleophile. usda.gov The reaction rate differs between the isomers of 1,3-D, with the cis-isomer reacting significantly faster than the trans-isomer. usda.govnih.govacs.org This difference in reactivity is attributed to a lower reaction activation energy for the cis-isomer in the transition state. usda.govnih.govacs.org
| Interacting Fumigant | Reaction Type | Relative Rate |
| Chloropicrin | Oxidation-Reduction usda.govnih.govacs.org | Extremely Rapid usda.govnih.gov |
| 1,3-Dichloropropene | SN2 Nucleophilic Substitution usda.govnih.govacs.org | Slower than Chloropicrin reaction usda.govnih.govacs.org |
| cis-1,3-Dichloropropene | SN2 Nucleophilic Substitution usda.govnih.govacs.org | Significantly faster than trans-isomer usda.govnih.govacs.org |
| trans-1,3-Dichloropropene | SN2 Nucleophilic Substitution usda.govnih.govacs.org | Slower than cis-isomer usda.govnih.govacs.org |
This table summarizes the types and relative rates of reactions between sodium methyldithiocarbamate and selected halogenated fumigants.
Molecular Mechanism of Action and Biological Efficacy of Sodium Methyldithiocarbamate Dihydrate
Enzymatic Inhibition and Metal Chelation Properties
The mode of action for sodium methyldithiocarbamate is characterized by its ability to inhibit crucial enzymatic processes and chelate essential metals. This dual functionality disrupts the normal metabolic activities of target organisms.
The mechanism of action for sodium methyldithiocarbamate involves a strong capacity for metal-binding. It functions as an enzyme inhibitor by targeting and binding to the catalytic and regulatory thiol (sulfhydryl) groups found within cytoplasmic constituents. This binding action disrupts the structure and function of a wide range of essential enzymes, leading to a general metabolic collapse within the target organism.
Upon introduction into moist soil or water, sodium methyldithiocarbamate rapidly decomposes. wikipedia.orgepa.gov This degradation is crucial, as it releases the primary biocidal agent, methyl isothiocyanate (MITC). epa.govepa.goveastman.com MITC is a highly volatile and reactive electrophilic compound that is responsible for the compound's fumigant properties. epa.gov
The degradation process is complex and can yield several intermediates depending on the conditions, such as pH. nih.gov Under acidic conditions, the breakdown can form carbon disulfide, hydrogen sulfide (B99878), and methylamine (B109427) in addition to methyl isothiocyanate. nih.gov The electrophilic nature of intermediates like isocyanates and isothiocyanates facilitates the inhibition of enzymes. Studies in rats have identified several metabolites, including conjugates of N-acetyl cysteine and cysteine, as well as expired compounds like MITC, carbonyl sulfide, and carbon disulfide. ca.gov
Table 1: Key Metabolic and Degradation Products of Sodium Methyldithiocarbamate
| Intermediate/Degradate | Chemical Formula | Role/Significance |
| Methyl isothiocyanate (MITC) | CH₃NCS | The primary active fumigant and potent biocide responsible for its overall efficacy. epa.govepa.gov |
| Carbon disulfide | CS₂ | A breakdown product formed under certain environmental conditions. nih.gov |
| Hydrogen sulfide | H₂S | A breakdown product formed under acidic conditions. nih.gov |
| Methylamine | CH₃NH₂ | A breakdown product formed under certain environmental conditions. nih.gov |
Biocidal Functionality and Associated Pathways
As a non-selective fumigant, sodium methyldithiocarbamate, through its primary degradant MITC, exhibits broad-spectrum activity against a wide array of soil-dwelling organisms. epa.gov Its mode of action is generally described as multi-site, binding to oxygen-carrying molecules and inhibiting oxygen utilization in target organisms. herts.ac.uk
The compound is an effective nematicide, used to control plant-parasitic nematodes in the soil before planting. eastman.comnih.gov The released methyl isothiocyanate gas permeates the soil and acts as a general biocide, disrupting cellular respiration and other vital metabolic processes in nematodes, leading to their death. epa.govherts.ac.uk
It is widely employed to control soil-borne fungi that cause plant diseases. epa.govnih.gov The fungicidal action is also attributed to the release of methyl isothiocyanate, which is toxic to a broad range of fungal species. nih.gov This fumigant action helps to sterilize the soil, reducing the inoculum of pathogenic fungi before a crop is planted. beyondpesticides.org
Sodium methyldithiocarbamate functions as a pre-plant herbicide by controlling germinating weed seeds. epa.goveastman.com The methyl isothiocyanate released upon its decomposition in soil acts as a potent inhibitor of seed germination and seedling growth, effectively suppressing weed populations. epa.govepa.gov
Table 2: Summary of Biocidal Spectrum
| Biocidal Function | Target Organisms | Primary Mechanism of Action |
| Nematicidal | Plant-parasitic nematodes | Inhibition of cellular respiration by methyl isothiocyanate. nih.govherts.ac.uk |
| Fungicidal | Soil-borne pathogenic fungi | General metabolic disruption by methyl isothiocyanate. nih.govbeyondpesticides.org |
| Herbicidal | Germinating weed seeds and seedlings | Inhibition of germination and growth by methyl isothiocyanate. epa.goveastman.com |
Insecticidal Effects
Sodium methyldithiocarbamate, commonly known as metam (B94612) sodium, is recognized for its broad-spectrum biocidal activity, which includes insecticidal properties. researchgate.neteje.czresearchgate.net Its primary use in this context is as a soil fumigant for the control of soil-borne insect pests prior to planting a variety of crops. researchgate.netmdpi.comepa.gov The insecticidal action of sodium methyldithiocarbamate is not direct but is mediated through its decomposition in the presence of moisture into methyl isothiocyanate (MITC). researchgate.netfao.orgscispace.com MITC is a volatile and highly reactive compound that functions as the primary toxic agent against insects and other soil organisms. researchgate.netscispace.com
The mode of action of MITC is non-specific, involving the inactivation of sulfhydryl groups in essential amino acids and enzymes within the target pests. eje.cz This disruption of cellular processes at a fundamental level leads to the death of the insect. californiaagriculture.org As a fumigant, MITC gas permeates the soil, reaching insect larvae, pupae, and eggs residing therein. mdpi.com
Research has demonstrated the effectiveness of sodium methyldithiocarbamate against a range of soil-dwelling insects. It is frequently used in the production of crops like potatoes, tomatoes, and various vegetables to manage pest populations in the soil. researchgate.netdpi.qld.gov.au The efficacy of the treatment is dependent on several factors, including soil type, temperature, and moisture, which influence the rate of conversion of metam sodium to MITC and the subsequent diffusion of the gas through the soil. usda.gov
While widely acknowledged as a soil insecticide, detailed public-domain research quantifying the specific efficacy, such as the median lethal concentration (LC50) against a wide array of specific insect species, is not extensively documented in readily available literature. However, its established use patterns in agriculture underscore its role in integrated pest management programs for the control of soil-borne insect pests. usda.gov For instance, it is considered a tool for managing pests like wireworms and black vine weevil larvae in certain agricultural settings. californiaagriculture.orgusda.gov The compound is also noted for its use in controlling insects in wood. researchgate.net
Table of Research Findings on Insecticidal Effects
Data on the specific lethal concentrations (LC50) of Sodium Methyldithiocarbamate or its primary active compound, Methyl Isothiocyanate (MITC), against a broad range of specific insect species is limited in publicly accessible scientific literature. The following table summarizes the general insecticidal applications and observed effects based on available research and documentation.
| Target Pest Group | Application Context | General Efficacy and Observations | Citations |
| Soil-borne Insects | Pre-plant soil fumigation | Broad-spectrum control of various soil-dwelling insect pests. Efficacy is dependent on soil conditions for optimal conversion to MITC gas. | researchgate.netresearchgate.netmdpi.com |
| Stored Product Pests | Fumigation (experimental) | MITC, the breakdown product, shows potential as a fumigant against various life stages of stored product arthropods. | researchgate.net |
| Wood-boring Insects | Wood treatment | Used for the control of insects in wood products. | researchgate.net |
Environmental Fate and Degradation Dynamics of Sodium Methyldithiocarbamate Dihydrate
Conversion to Methyl Isothiocyanate (MITC) in Environmental Matrices
Upon application to soil, sodium methyldithiocarbamate dihydrate rapidly dissolves and dissociates, initiating a conversion process that yields the volatile and biocidal compound, methyl isothiocyanate (MITC). epa.govapsnet.org This transformation is a critical step, as MITC is the primary agent responsible for the fumigant's pesticidal activity. usda.gov The efficiency and rate of this conversion are governed by a variety of abiotic and biotic factors within the soil and water matrices. usda.gov
Abiotic Hydrolysis Pathways in Soil and Water
The conversion of sodium methyldithiocarbamate to MITC is predominantly a rapid abiotic decomposition process. usda.gov In aqueous solutions, the compound is unstable and readily hydrolyzes. nih.gov The rate of this hydrolysis is significantly influenced by pH. Studies have shown that the degradation half-life is approximately 2 days at both pH 5 and pH 7, extending to 4.5 days at pH 9 in dark, buffered aqueous solutions at 25°C. epa.gov The major degradate formed at pH 5 and 7 is MITC. epa.gov In moist soil, this decomposition to MITC occurs rapidly, often within minutes to hours. apsnet.orgepa.gov The process is so swift that in aerobic soil metabolism studies, the half-life of metam-sodium (B1676331) was observed to be as short as 23 minutes. epa.gov This rapid conversion is primarily a chemical process, as evidenced by studies showing that the formation of MITC from metam (B94612) sodium is an abiotic decomposition. usda.gov Other degradation products can also be formed under different conditions; for instance, under acidic conditions, carbon disulfide and methylamine (B109427) may also be produced. nih.gov
Influence of Soil Physicochemical Properties on Conversion Efficiency (e.g., Temperature, Texture, Moisture)
The rate and efficiency of the conversion of sodium methyldithiocarbamate to MITC are significantly influenced by the physicochemical properties of the soil. apsnet.org While the conversion efficiency is generally high, often exceeding 92%, the rate at which this occurs can be affected by several factors. usda.gov
Temperature: Higher soil temperatures generally accelerate the rate of chemical reactions, including the decomposition of sodium methyldithiocarbamate to MITC. researchgate.net
Soil Moisture: Soil moisture is essential for the hydrolysis of sodium methyldithiocarbamate. apsnet.org The conversion is a rapid process in moist soil. usda.gov While the efficiency of conversion appears to be independent of soil moisture content, the rate of MITC formation is affected. usda.gov In one study, the maximum concentration of MITC was reached in about 20 minutes in soil with 20% moisture, while complete disappearance of the parent compound occurred in about 30 minutes in saturated soil. usda.gov
Soil Texture: Soil texture, which refers to the relative proportions of sand, silt, and clay, can influence the distribution of water and air in the soil, thereby affecting the degradation process. usda.gov The generation and dissipation of MITC have been shown to vary significantly among soils with different physical and chemical properties, including texture. apsnet.org
The following table summarizes the influence of these key soil properties on the conversion process.
| Soil Property | Influence on Conversion to MITC | Research Findings |
| Temperature | Increased temperature accelerates the conversion rate. researchgate.net | Degradation of MITC, the product of conversion, closely follows the Arrhenius equation, indicating a strong temperature dependence. usda.gov |
| Texture | Affects water and air distribution, indirectly influencing reaction rates. usda.gov | The concentration and dissipation of MITC vary significantly with soil sand content. apsnet.org |
| Moisture | Essential for hydrolysis; higher moisture can increase the rate of formation. usda.gov | Conversion efficiency remains high (>92%) across different soil water contents, but the formation rate is faster in wetter soil. usda.gov |
Dissipation and Secondary Degradation of Methyl Isothiocyanate (MITC)
Following its formation, MITC is subject to several dissipation pathways in the soil environment, including volatilization into the atmosphere and further degradation through both biological and chemical processes. usda.govusda.gov The persistence of MITC in soil is relatively short, with reported half-lives ranging from a few days to weeks. usda.gov
Volatilization Dynamics and Atmospheric Emissions
MITC is a volatile compound, and its emission from the soil surface into the atmosphere is a major dissipation pathway. usda.govnih.gov It is estimated that a significant portion, potentially 10–34% of the initially soil-applied this compound, can be lost to the atmosphere as MITC. usda.gov The rate of volatilization is controlled by the rate of diffusion through the soil, with gas-phase diffusion being the dominant process. usda.gov Factors that influence this process include soil moisture, which can inhibit gas-phase diffusion in wet soil, and application method. usda.gov For example, shank injection has been shown to reduce near-field emissions compared to center pivot irrigation applications. wsu.edu
Biotic and Abiotic Degradation Pathways in Soil
The degradation of MITC in soil is a complex process involving both biotic (microbial) and abiotic (chemical) mechanisms. usda.gov Studies comparing sterile and non-sterile soils have demonstrated that both pathways contribute significantly to MITC breakdown. usda.govusda.gov In one study, degradation was twice as fast in non-sterilized soil, indicating that approximately 50% of the degradation could be attributed to biological mechanisms. usda.gov The rate of degradation is influenced by soil properties such as temperature, organic carbon content, and pH. apsnet.orgusda.gov Both chemical and biological degradation processes are significant, with their relative importance potentially shifting based on the concentration of the fumigant. researchgate.net At lower application rates, biodegradation appears to dominate, while chemical degradation may become more important at higher concentrations. researchgate.net
Impact of Organic Amendments on MITC Degradation Kinetics
The addition of organic amendments, such as chicken manure, to soil has been shown to significantly accelerate the degradation of MITC. usda.govresearchgate.net This enhanced degradation is a key strategy for reducing atmospheric emissions of the volatile compound. usda.gov Organic amendments can increase the soil's capacity to degrade MITC through several mechanisms. They can introduce new populations of degrading microorganisms or stimulate indigenous microbial populations by providing nutrients. usda.gov Furthermore, amendments can also chemically catalyze the degradation of MITC. usda.gov
Research has demonstrated that increasing both the temperature and the rate of chicken manure application significantly accelerates MITC degradation. usda.gov In soil amended with 1.0% chicken manure, up to 70% of the degradation was attributed to biological mechanisms. usda.gov This indicates that amending soil not only enhances chemical breakdown but also substantially boosts the microbial degradation of MITC. usda.gov
The table below presents findings on the degradation half-life of MITC under different conditions.
| Condition | Degradation Half-Life (t½) | Key Finding |
| Unamended Soil (Non-sterile) | Varies (days to weeks) usda.gov | Degradation is approximately 50% biological and 50% chemical. usda.gov |
| Unamended Soil (Sterile) | Slower than non-sterile | Highlights the contribution of microbial populations to degradation. usda.gov |
| Soil with Organic Amendments | Significantly shorter than unamended soil usda.gov | Both biotic and abiotic degradation pathways are enhanced. usda.govusda.gov |
| Increasing Temperature | Decreases with increasing temperature usda.gov | Degradation rate follows the Arrhenius equation, showing strong temperature dependence. usda.gov |
Formation and Fate of Other Degradation Products
The decomposition of sodium methyldithiocarbamate dihydrate is a complex process that yields a variety of degradation products beyond the primary active fumigant, methyl isothiocyanate (MITC). The formation and subsequent environmental fate of these other byproducts are highly dependent on environmental conditions such as pH, moisture, and temperature ca.govresearchgate.net. Under acidic conditions, the degradation pathway diversifies, leading to the generation of compounds including carbon disulfide, hydrogen sulfide (B99878), methylamine, and N,N'-dimethylthiuram disulfide researchgate.netnih.gov.
Carbon Disulfide (CS₂) and Hydrogen Sulfide (H₂S) Generation
The generation of carbon disulfide (CS₂) and hydrogen sulfide (H₂S) is a notable aspect of sodium methyldithiocarbamate degradation, particularly under specific environmental circumstances researchgate.netnih.gov. While the primary decomposition pathway in moist soil leads to methyl isothiocyanate (MITC), alternative pathways can result in the formation of these volatile sulfur compounds usda.govwikipedia.org.
Under acidic conditions, the hydrolysis of sodium methyldithiocarbamate can yield significant amounts of carbon disulfide ca.govnih.gov. Research has shown that at a pH of 5, carbon disulfide can constitute a major portion of the degradation products ca.gov. Specific situations, such as the spillage of this compound into drainage systems, can also lead to the formation of CS₂ over MITC researchgate.netnih.gov. In one documented instance of illicit discharge into sewers, air analysis revealed the presence of CS₂ at a concentration of 337 mg/m³ without detectable H₂S researchgate.netnih.gov.
Hydrogen sulfide is formed from the bisulfide ion (HS⁻), which is an initial product of this compound breakdown along with MITC usda.gov. This bisulfide can be released into the air as H₂S usda.gov. The fate of these gaseous compounds in the environment is varied. Both are subject to atmospheric dilution and degradation. H₂S in the atmosphere can be oxidized to form sulfur dioxide and eventually sulfate (B86663) compounds cdc.gov. In soil and water, H₂S can be consumed by bacteria that oxidize it to elemental sulfur usda.govcdc.gov. Carbonyl sulfide (COS) and hydrogen sulfide have been identified as intermediate products in the biodegradation of carbon disulfide in soil and groundwater epa.gov.
N,N'-Dimethylthiuram Disulfide Formation
Under acidic conditions, the degradation of sodium methyldithiocarbamate can also lead to the formation of N,N'-dimethylthiuram disulfide researchgate.netnih.gov. This compound is part of a more complex degradation pathway that occurs at a lower pH, in contrast to the rapid conversion to MITC that is favored in moist soil or at a pH above 9.5 researchgate.net. The formation of N,N'-dimethylthiuram disulfide represents a minor pathway in typical agricultural use but highlights the chemical versatility of dithiocarbamate (B8719985) degradation under varying environmental scenarios researchgate.netnih.gov.
Sulfur as a Prominent Non-volatile Product
Elemental sulfur is a significant non-volatile product resulting from the degradation of sodium methyldithiocarbamate nih.govusda.gov. Its formation can occur through at least two distinct pathways. In dilute aqueous solutions with a pH of 9.5, this compound has been observed to decompose into methyl isothiocyanate and sulfur nih.gov. Another important pathway involves the bisulfide ion (HS⁻), which is formed during the initial breakdown of this compound usda.gov. This bisulfide can undergo oxidation in the soil environment to form elemental sulfur usda.gov. This transformation is a key process in the environmental fate of the sulfur component of the parent molecule, converting it into a stable, non-volatile form that remains in the soil usda.gov.
Persistence and Residue Dynamics in Soil and Water Systems
Sodium methyldithiocarbamate is characterized by its low persistence in the environment, as it rapidly decomposes into other compounds wikipedia.orgbeyondpesticides.org. However, the persistence and mobility of its degradation products, chiefly MITC, are of greater environmental significance ca.govepa.gov.
In Soil Systems: The parent compound, sodium methyldithiocarbamate, degrades very quickly in soil. Laboratory studies have demonstrated its instability, with a reported half-life of just 23 minutes in aerobic soil conditions ca.govepa.gov. The conversion to its primary degradate, MITC, is a rapid abiotic process that can be complete within minutes usda.gov. Factors such as increased temperature and lower soil moisture can accelerate this degradation ca.gov.
While the parent compound disappears quickly, its degradation products can persist in the soil for more extended periods. Studies have shown that this compound degradation products can be detected in soil for six months or more after application, at depths of at least three feet usgs.govusgs.gov. The dissipation of MITC, the main active product, is influenced by volatilization into the atmosphere and further biotic and abiotic degradation within the soil usda.govepa.gov. In damp soil, the bulk of MITC degradation and evaporation occurs within three weeks at soil temperatures of 18-20°C epa.gov.
In Water Systems: In aquatic environments, sodium methyldithiocarbamate undergoes rapid hydrolysis nih.gov. The rate of this hydrolysis is pH-dependent. In dark, buffered aqueous solutions, the half-life of this compound is approximately 2 days at pH 5 and 7, and extends to 4.5 days at pH 9 epa.gov. Photodegradation in the presence of light is significantly faster, with half-lives measured in minutes ca.gov.
Due to this rapid hydrolysis, the parent compound is not expected to adsorb to suspended solids or sediment in water bodies nih.gov. The primary degradation product, MITC, is highly volatile and can be lost from water surfaces to the atmosphere nih.govepa.gov. The estimated volatilization half-life for MITC is 12 hours in a river and 8 days in a lake nih.gov. The high toxicity of MITC to aquatic organisms makes its formation and fate a critical consideration in the environmental risk assessment of this compound epa.gov.
| Degradation Product | Favorable Formation Conditions | Environmental Fate |
| Carbon Disulfide (CS₂) & Hydrogen Sulfide (H₂S) | Acidic pH (e.g., pH 5); specific conditions like sewer discharge ca.govresearchgate.netnih.gov. | Volatilization; atmospheric degradation; oxidation to elemental sulfur usda.govcdc.gov. |
| N,N'-Dimethylthiuram Disulfide | Acidic pH researchgate.netnih.gov. | Considered a minor degradation pathway researchgate.net. |
| Methylamine | Acidic to neutral pH; favored under acidic conditions ca.govepa.gov. | Contributes to the overall chemical residue profile nih.gov. |
| Elemental Sulfur | Oxidation of bisulfide (HS⁻) in soil; decomposition in aqueous solution at pH 9.5 nih.govusda.gov. | Stable, non-volatile product remaining in the soil usda.gov. |
| Medium | Condition | Half-Life of Sodium Methyldithiocarbamate | Reference |
| Soil | Aerobic | 23 minutes | epa.gov |
| Water | pH 5 (dark, 25°C) | 2 days | epa.gov |
| Water | pH 7 (dark, 25°C) | 2 days | epa.gov |
| Water | pH 9 (dark, 25°C) | 4.5 days | epa.gov |
| Water | Light exposure | 2.9 - 8.4 minutes | ca.gov |
Toxicological Research on Sodium Methyldithiocarbamate Dihydrate and Its Metabolites
General Toxicity Assessments in Experimental Models
Acute Toxicological Profiles in Mammalian and Aquatic Species
Sodium methyldithiocarbamate and its primary breakdown product, methyl isothiocyanate (MITC), demonstrate acute toxicity across various species. epa.gov In mammalian models, acute oral exposure to high doses of metam (B94612) sodium in rats resulted in cholinergic-like signs, with LD50 values as low as 781 mg/kg. ca.gov Dermal exposure in rabbits yielded LD50 values as low as 1050 mg/kg, accompanied by both local and systemic pathological changes and clinical signs. ca.gov Acute inhalation studies in rats established 4-hour LC50 values as low as 2.20 mg/L, also with associated local and systemic pathology. ca.gov In mice, the oral LD50 has been reported to be between 146-280 mg/kg. beyondpesticides.org
The compound is also recognized as a dermal sensitizer (B1316253) in guinea pigs and can cause mild eye irritation in rabbits. ca.gov In humans, acute exposure can lead to a range of symptoms including irritation of the eyes, nose, throat, and respiratory tract, as well as headache, dizziness, and nausea. osu.edu The nature of the symptoms can vary depending on the degradation product formed; contact with moist soil leads to the formation of MITC, causing irritant symptoms. osu.edu
Metam sodium and MITC are also acutely toxic to aquatic organisms. epa.gov The 96-hour LC50 for bluegill sunfish is reported as 0.13 mg/L and for rainbow trout as 0.37 mg/L. epa.gov The toxicity in aquatic environments is influenced by the hydrolysis of metam sodium to the more toxic MITC. epa.gov
Table 1: Acute Toxicity of Sodium Methyldithiocarbamate in Mammalian and Aquatic Species
| Species | Route of Exposure | Toxicity Value | Reference |
|---|---|---|---|
| Rat | Oral | LD50: as low as 781 mg/kg | ca.gov |
| Rabbit | Dermal | LD50: as low as 1050 mg/kg | ca.gov |
| Rat | Inhalation (4-hour) | LC50: as low as 2.20 mg/L | ca.gov |
| Mouse | Oral | LD50: 146-280 mg/kg | beyondpesticides.org |
| Bluegill Sunfish | Aquatic | 96-hour LC50: 0.13 mg/L | epa.gov |
| Rainbow Trout | Aquatic | 96-hour LC50: 0.37 mg/L | epa.gov |
Chronic Exposure Effects and Systemic Pathology
Chronic exposure to sodium methyldithiocarbamate has been associated with systemic pathology in various organs. In a 2-year drinking water study in rats, effects observed at the lowest observed adverse effect level (LOAEL) of 4.3 mg/kg/day included decreased hematocrit, hemoglobin, and red blood cell counts, as well as decreased food consumption in both sexes and decreased water consumption in females. ca.gov A 1-year study in dogs established a chronic toxicity NOEL of 0.1 mg/kg/day. ca.gov
The liver is a primary target organ for chronic toxicity. A 90-day oral gavage study in dogs revealed a dose-dependent increase in liver and bile duct damage, with severe hepatitis observed at higher doses. ca.gov Pathological findings included hepatocyte degeneration and necrosis, inflammation, and biliary proliferation. ca.gov Chronic exposure in rodents through drinking water has also been linked to an increased incidence of angiosarcoma, a type of malignant vascular tumor. osu.edu
Immunotoxicological Investigations
Effects on Lymphocyte Subpopulations and Thymus Integrity
Sodium methyldithiocarbamate (referred to as SMD in some studies) has been shown to have significant effects on the immune system, particularly on lymphocyte populations and the thymus. farmlandbirds.netnih.gov Oral administration to female B6C3F1 mice resulted in a rapid and significant decrease in thymus weight at all tested time points. nih.gov This was accompanied by a relatively selective depletion of the major subpopulation of thymocytes, the CD4+CD8+ cells. nih.gov Decreases in mature lymphocyte populations were also observed, with a more pronounced effect in the thymus compared to the spleen. nih.gov Dermal administration of the compound also led to suppressed thymus weight and a reduction in CD4+CD8+ thymocyte numbers. nih.gov
Suppression of Natural Killer (NK) Cell Activity
A notable immunotoxic effect of sodium methyldithiocarbamate is the dose-dependent suppression of Natural Killer (NK) cell activity. farmlandbirds.netnih.gov Studies in female B6C3F1 mice demonstrated that both oral and dermal administration of the compound caused a substantial decrease in NK cell activity. ca.govnih.gov This suppression was observed at all tested dose levels. farmlandbirds.net NK cells are a crucial component of the innate immune system, playing a key role in defending against viral infections and tumors. ncfh.org
Impact on Antibody Production and Splenocyte Responses
While sodium methyldithiocarbamate significantly affects cellular immunity, its impact on humoral immunity appears to be less pronounced. Studies have shown no suppression of antibody production in vivo or splenocyte responses to mitogens or allogeneic lymphocytes in vitro. nih.gov However, other research indicates that the compound can alter cytokine production, with reports of substantially decreased IL-12 production and increased IL-10 production induced by lipopolysaccharide in mice. nih.gov Following exposure, an increase in spleen weight and bone marrow cellularity has been observed after 10 to 14 days, suggesting potential compensatory mechanisms. nih.gov
Table 2: Summary of Immunotoxicological Effects of Sodium Methyldithiocarbamate
| Immune Parameter | Effect | Species | Reference |
|---|---|---|---|
| Thymus Weight | Decreased | Mouse | nih.gov |
| CD4+CD8+ Thymocytes | Selectively depleted | Mouse | nih.gov |
| Mature Lymphocytes | Decreased (more in thymus than spleen) | Mouse | nih.gov |
| Natural Killer (NK) Cell Activity | Suppressed | Mouse | ca.govnih.gov |
| Antibody Production (in vivo) | No suppression detected | Mouse | nih.gov |
| Splenocyte Responses (in vitro) | No suppression detected | Mouse | nih.gov |
| Spleen Weight | Increased (after 10-14 days) | Mouse | nih.gov |
| Bone Marrow Cellularity | Increased (after 10-14 days) | Mouse | nih.gov |
| IL-12 Production | Decreased | Mouse | nih.gov |
| IL-10 Production | Increased | Mouse | nih.gov |
Developmental Toxicological Studies
Developmental toxicology studies on sodium methyldithiocarbamate dihydrate have revealed significant effects on embryonic development in vertebrate models. Research has particularly focused on the induction of structural abnormalities and the underlying cellular and molecular changes.
Embryonic Malformations in Vertebrate Models (e.g., Notochord Defects in Zebrafish)
Studies utilizing the zebrafish (Danio rerio) model have been instrumental in characterizing the developmental toxicity of sodium methyldithiocarbamate, also known as metam sodium. Exposure of zebrafish embryos to this compound has been shown to induce severe malformations, with the notochord being a primary target. epa.govepa.gov The most prominent defect observed is a severely twisted notochord, which becomes apparent by 24 hours post-fertilization (hpf). epa.govepa.gov
Zebrafish embryos are particularly sensitive to sodium methyldithiocarbamate during the gastrulation and early segmentation stages, which occur between 4 and 14 hpf. epa.govepa.gov While these notochord defects are not immediately lethal, they lead to subsequent issues such as delayed hatching, paralysis, and an inability to feed. epa.gov Research indicates that the degradation product of metam sodium, methyl isothiocyanate (MITC), induces similar malformations at comparable concentrations, suggesting it may be the active toxicant. epa.govepa.gov
In mammalian models, such as Himalayan and New Zealand White rabbits, exposure to metam sodium has been linked to an increase in early resorptions, a form of embryonic death. ca.gov In Himalayan rabbits, these resorptions were induced even at doses not toxic to the mother. ca.gov Furthermore, at higher, slightly maternally toxic doses, fetal malformations including meningocele and spina bifida have been observed. ca.gov
Table 1: Embryonic Malformations in Zebrafish Exposed to Sodium Methyldithiocarbamate
Vertebrate Model Observed Malformation Timing of Onset Key Findings Reference Zebrafish (Danio rerio) Severely twisted notochord By 24 hours post-fertilization Most notable malformation in surviving embryos, leading to paralysis and inability to feed. epa.gov Zebrafish (Danio rerio) Compacted and block-shaped myotomes - Indicates that muscle development is also affected. epa.gov Himalayan Rabbit Meningocele and spina bifida Fetal stage Occurred at slightly maternally toxic doses. nih.gov Himalayan Rabbit Early resorptions - Induced at sub-maternally toxic doses. nih.gov
Cellular and Molecular Mechanisms of Developmental Toxicity (e.g., collagen 2a1 mRNA expression)
Investigations into the molecular mechanisms driving the developmental toxicity of sodium methyldithiocarbamate have identified disruptions in gene expression critical for embryonic structuring. In zebrafish, the notochord defects are associated with the misexpression of collagen 2a1 (col2a1) mRNA. epa.govepa.gov
Normally, at 24 hpf, the expression of col2a1 mRNA is confined to the sheath cells surrounding the notochord. epa.govepa.gov However, in embryos exposed to sodium methyldithiocarbamate, this gene's expression is aberrantly found within the notochord cells themselves. epa.govepa.gov This misexpression disrupts the normal development and structural integrity of the notochord, leading to the observed twisted phenotype. Additionally, studies have shown that the expression of myoD, a gene involved in muscle development, is altered, resulting in myotomes that are less defined and compacted compared to controls. epa.gov
Hepatotoxicological Assessments
The liver is a target organ for toxicity induced by sodium methyldithiocarbamate. Studies have documented hepatic injury through various markers and investigated the role of oxidative stress in this process.
Liver Enzyme Elevations and Hepatic Injury Markers
Exposure to sodium methyldithiocarbamate has been shown to cause liver damage in animal studies. In a 90-day study with beagle dogs, signs of hepatotoxicity were observed, including slight mononuclear cell infiltration and increased pigmentation in hepatocytes and Kupffer cells. nih.gov These findings suggest an inflammatory response and cellular stress within the liver. nih.gov
Further indications of liver dysfunction include elevations in mean alkaline phosphatase (ALP) activities. nih.gov In some cases, severe hepatitis, characterized by hepatocyte degeneration and necrosis, inflammation, and biliary proliferation, has been noted at higher exposure levels. nih.gov Necropsy findings in affected animals have revealed an accentuated lobular pattern and pale coloration of the liver. nih.gov Drug-induced liver injury (DILI) is generally characterized by the elevation of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). regulations.govnih.gov
Table 2: Indicators of Hepatic Injury Following Sodium Methyldithiocarbamate Exposure in Animal Models
Indicator Observation Implication Reference Liver Enzymes Increased mean alkaline phosphatase (ALP) activities. Indication of liver dysfunction. ca.gov Histopathology Hepatocyte degeneration and necrosis, inflammation, biliary proliferation. Evidence of severe hepatitis. ca.gov Cellular Changes Increased hepatocyte and macrophage/Kupffer cell pigmentation. Sign of cellular stress and response to xenobiotics. ca.gov Gross Pathology Accentuated lobular pattern, pale coloration of the liver. Macroscopic evidence of liver damage. ca.gov
Glutathione (B108866) Interactions and Oxidative Stress
A key mechanism implicated in the toxicity of sodium methyldithiocarbamate is the induction of oxidative stress, often linked to the depletion of glutathione (GSH). nih.govbeyondpesticides.org Glutathione is a critical intracellular antioxidant that protects cells from damage by reactive oxygen species.
Studies in mice have shown that sodium methyldithiocarbamate significantly decreases the intracellular concentration of reduced glutathione, indicating the onset of oxidative stress. nih.govbeyondpesticides.org This depletion was further supported by the upregulation of genes involved in the cellular response to oxidative stress. nih.govbeyondpesticides.org The interaction with sulfhydryl systems appears to be a critical factor in the compound's toxicity. While antioxidants like ascorbic acid or trolox (B1683679) did not offer protection against developmental toxicity in zebrafish, co-exposure with glutathione or N-Acetyl Cysteine could prevent the notochord distortions. This suggests that the cellular thiol status is a crucial determinant in the mechanism of dithiocarbamate (B8719985) toxicity. In isolated rat hepatocytes, dithiocarbamates were found to cause a dose-dependent decrease in intracellular GSH levels.
Reproductive Toxicology Research
Research into the reproductive effects of sodium methyldithiocarbamate has identified adverse outcomes in both male and female mammals. The compound is classified as a reproductive toxicant in some jurisdictions due to its effects observed in laboratory studies. ca.gov
In female rats, oral administration of the compound led to a temporary period of persistent diestrus, interrupting the normal estrous cycle. nih.gov Although regular cycles often resumed after an adaptation period, these findings point to an initial disruption of reproductive function. nih.gov Studies in ovariectomized, estradiol-primed rats showed that a single injection could block the luteinizing hormone (LH) surge, a critical trigger for ovulation. nih.gov This effect was associated with alterations in hypothalamic catecholamines. nih.gov In rabbits, exposure resulted in a significant reduction in the number of surviving fetuses and an increase in early post-implantation loss. ca.gov
In male rats, a two-generation reproduction study suggested potential male reproductive toxicity. epa.gov Findings included decreased weights of the testes and/or epididymides in adult and pup males, as well as suspected increased infertility in the first-generation (F1) treated groups. epa.gov
Impact on Reproductive Function in Rodent Models
Studies in rodent models have indicated that sodium methyldithiocarbamate can act as a developmental and reproductive toxicant. In a two-generation reproductive toxicity study in rats, while there were no direct effects on reproductive performance, systemic toxicity was observed in adult females at a dose of 0.1 mg/ml. epa.gov This toxicity included changes in the olfactory epithelium and Bowman's gland. epa.gov In the pups of these rats, there were decreases in mean body weight and reductions in the weights of the testes and epididymis at the high dose. epa.gov
Further evidence of male reproductive toxicity was suggested by reduced fertility in F1 males and decreased weights of the testes and/or epididymis in treated adult and weanling male rats. epa.gov Developmental toxicity has been observed in both rats and rabbits. epa.gov In rats, developmental effects such as increased skeletal variations and anomalies were noted. epa.gov In rabbits, an increase in post-implantation loss was observed. epa.gov Concerns have also been raised about neural tube defects, such as meningocele and internal hydrocephaly, in both rats and rabbits at high doses. epa.gov
A study in which female mice were exposed to sodium methyldithiocarbamate during pregnancy and lactation showed impacts on fertility and reproductive parameters, particularly at higher doses. nih.gov This exposure also led to a delay in the development of sensorimotor functions in the offspring. nih.gov Another study involving prenatal exposure in mice from gestational day 6 through delivery also reported disturbed fertility and reproductive parameters in the pregnant dams, including one instance of mortality and two of abortion. nih.gov
The table below summarizes key findings from reproductive toxicity studies in rodent models.
| Species | Study Type | Key Findings | Reference |
| Rat | 2-Generation Reproduction | Systemic toxicity in adult females; decreased pup body weight; decreased testes and epididymis weights in male pups. | epa.gov |
| Rat & Rabbit | Developmental Toxicity | Developmental toxicant in both species; reduced F1 male fertility; decreased testes/epididymis weights; skeletal variations and anomalies (rats); post-implantation loss (rabbits); potential for neural tube defects. | epa.gov |
| Mouse | Perinatal Exposure (Pregnancy & Lactation) | Affected fertility and reproductive parameters in dams; delayed sensorimotor development in offspring. | nih.gov |
| Mouse | Prenatal Exposure (Gestation Day 6 to Delivery) | Disturbed fertility and reproductive parameters in dams (mortality, abortion). | nih.gov |
Potential for Impaired Fertility
Research indicates that sodium methyldithiocarbamate has the potential to impair fertility. Studies in laboratory animals have shown that exposure can lead to pregnancy loss. farmlandbirds.net In one study with rabbits, an increase in fetal loss was observed at all but the lowest dose tested. ncfh.org A later study in 1993 also showed increased fetal loss at a high dose in rabbits. ncfh.org
In a two-generation study in rats, there was a suspicion of increased infertility in the treated male groups of the first generation (F1). epa.gov This suggests a potential for male reproductive toxicity that could become more severe in subsequent generations. epa.gov Furthermore, a study where female mice were exposed during pregnancy and lactation noted effects on fertility and reproductive parameters. nih.gov Prenatal exposure in mice has also been shown to disturb fertility and reproductive parameters in pregnant dams. nih.gov
Neurotoxicological Considerations (e.g., Cholinergic Signs, Behavioral Changes)
Sodium methyldithiocarbamate and its breakdown product, methyl isothiocyanate (MITC), have been associated with neurotoxic effects. Acute oral exposure to high doses of metam sodium in rats resulted in signs resembling cholinergic effects. ca.gov Cholinergic toxicity stems from the excessive stimulation of muscarinic and nicotinic receptors, leading to symptoms like increased salivation, lacrimation, muscle weakness, and paralysis. nih.gov
In a subchronic neurotoxicity study in rats, while there was no definitive evidence of a neurotoxic effect, some changes were observed. epa.gov These included decreased body weight gain in both male and female rats. epa.gov A mild effect on the time to tail flick was also noted in male rats at the highest dose. epa.gov However, there were no significant findings from the functional observational battery or histopathological examination of nervous system tissues. epa.gov
Behavioral changes have been observed in the offspring of mice exposed to sodium methyldithiocarbamate. Prenatal exposure was found to cause a delay in innate reflexes and sensorimotor performance in offspring. nih.gov These animals also exhibited increased depression-like behavior and significant cognitive impairment in adulthood. nih.gov Another study where female mice were exposed during both pregnancy and lactation also found a significant delay in the development of sensorimotor functions in the offspring. nih.gov As adults, these mice showed increased anxiety-like and depression-like behaviors, as well as learning and memory impairment. nih.gov These behavioral changes were linked to oxidative stress in specific brain regions. nih.gov
The table below outlines the neurotoxicological findings.
| Effect | Species | Study Details | Findings | Reference |
| Cholinergic Signs | Rat | Acute oral exposure | Resembled cholinergic signs at high doses. | ca.gov |
| Behavioral Changes | Mouse | Prenatal exposure | Delay in reflexes and sensorimotor performance; increased depression-like behavior; cognitive impairment in adulthood. | nih.gov |
| Behavioral Changes | Mouse | Exposure during pregnancy and lactation | Delayed sensorimotor development; increased anxiety-like and depression-like behaviors; learning and memory impairment in adulthood, associated with oxidative stress. | nih.gov |
| Subchronic Neurotoxicity | Rat | 13-week drinking water study | Decreased body weight gain; mild effect on time to tail flick in males; no other significant neurotoxic effects. | epa.gov |
Genotoxicity and Carcinogenicity Research
Sodium methyldithiocarbamate has been evaluated for its potential to cause genetic damage (genotoxicity) and cancer (carcinogenicity). In terms of genotoxicity, metam sodium has been shown to be clastogenic, meaning it can cause breaks in chromosomes. This was observed in both in vivo studies with hamsters and in vitro studies with human lymphocytes. ca.gov Other types of genotoxicity assays, such as those for gene mutations and DNA damage, have produced negative or unclear results. ca.gov
Regarding its carcinogenic potential, the U.S. Environmental Protection Agency (EPA) has classified metam sodium as a "probable human carcinogen" (Group B2). ncfh.orgepa.gov This classification is primarily based on studies in mice. In a two-year drinking water study, administration of metam sodium to CD-1 mice resulted in a statistically significant increase in angiosarcomas, a type of malignant tumor of the blood vessels, in the liver and spleen of male mice at the highest dose. epa.gov An increasing trend for these tumors was also observed. epa.gov In female mice, there was a significant increase in angiosarcomas in the spleen at both the mid and high doses. epa.gov
In a study with Wistar rats, there was a statistically significant increase in hemangiosarcomas, a similar type of cancer, at the low and mid-doses in male rats, but not at the highest dose. epa.gov
The table below summarizes the key findings on the genotoxicity and carcinogenicity of sodium methyldithiocarbamate.
| Endpoint | Test System | Result | Reference |
| Genotoxicity | In vivo (hamster) and in vitro (human lymphocytes) chromosomal aberration tests | Clastogenic (caused chromosome breaks) | ca.gov |
| Genotoxicity | Gene mutation, DNA damage, and micronucleus induction assays | Negative or equivocal | ca.gov |
| Carcinogenicity | 2-year drinking water study in CD-1 mice | Increased incidence of angiosarcomas in the liver and spleen of males; increased incidence of angiosarcomas in the spleen of females. | epa.gov |
| Carcinogenicity | Study in Wistar rats | Increased incidence of hemangiosarcomas in males at low and mid-doses. | epa.gov |
Applications in Advanced Research and Industrial Contexts
Soil Fumigation and Biocidal Applications in Crop Production
Sodium methyldithiocarbamate is extensively utilized as a pre-plant soil fumigant in agriculture to manage a wide array of soil-borne pests that can adversely affect crop health and yield. ca.govmbao.org Its application creates a more favorable environment for crop growth by reducing the initial pest pressure. nih.gov
Research has consistently demonstrated the broad-spectrum efficacy of sodium methyldithiocarbamate against various soil-dwelling organisms, including pathogenic fungi, plant-parasitic nematodes, and weeds. epa.govapvma.gov.auepa.gov Its decomposition product, MITC, is a general biocide that disrupts essential biological processes in these target organisms. nih.gov
Studies have quantified its effectiveness against specific pests. For instance, in controlled microcosm studies, sodium methyldithiocarbamate has shown significant efficacy in reducing the viability of various weed seeds and soilborne pathogens. nih.gov The concentration required for 90% control (LC90) varies depending on the target species and environmental conditions such as temperature. nih.gov For example, the nematode Tylenchulus semipenetrans has been found to be highly sensitive, with an LC90 of less than or equal to 98 μmol kg-1 of soil. nih.gov Fungal pathogens like Pythium ultimum and Phytophthora cactorum are also highly susceptible. nih.gov However, some weed seeds, such as those of Stellaria media and Malva parviflora, may require higher concentrations for effective control, particularly at lower soil temperatures. nih.gov
Field studies have corroborated these findings, showing significant reductions in populations of root-knot nematodes (Meloidogyne spp.) and fungal pathogens like Fusarium, Pythium, and Rhizoctonia solani in treated soils. csic.esjofamericanscience.org One study demonstrated that metam (B94612) sodium treatment could reduce mycorrhizal infection in cotton roots from 81.7% to 22.0%, which can have secondary effects on plant nutrition. scispace.com
Efficacy of Sodium Methyldithiocarbamate Against Selected Soil-Borne Pests
| Target Pest | Pest Type | Efficacy Findings | Reference |
|---|---|---|---|
| Meloidogyne incognita | Nematode | Significantly reduced root galling and nematode reproduction in cucumber. researchgate.net In combination with 1,3-dichloropropene (B49464), nematode levels were decreased by 91.54% to 100.00% in greenhouse trials. plos.orgnih.gov | researchgate.netplos.orgnih.gov |
| Fusarium oxysporum | Fungus | A combination of 1,3-dichloropropene and metam sodium led to a substantial decline in colony-forming units. nih.gov Metam sodium treatments were effective in controlling Fusarium in pepper cropping. csic.es | csic.esnih.gov |
| Pythium spp. | Fungus | Pythium ultimum was found to be highly sensitive with an LC90 of ≤165 µmol/kg soil in a laboratory study. nih.gov Metam sodium treatments were effective against Pythium in field studies. csic.es | nih.govcsic.es |
| Rhizoctonia solani | Fungus | Effective control was observed in pepper cropping field studies with metam sodium treatments. csic.es | csic.es |
| Portulaca oleracea (Purslane) | Weed | Highly sensitive to metam sodium, with an LC90 of ≤1,242 µmol/kg soil. nih.gov | nih.gov |
| Cyperus esculentus (Yellow Nutsedge) | Weed | Required a concentration of 850 µmol/kg to reduce viability by 90% at 20°C. nih.gov Combination with pebulate (B75496) provided excellent control. mbao.org | mbao.orgnih.gov |
| Tylenchulus semipenetrans | Nematode | Highly sensitive, with an LC90 of ≤98 µmol/kg soil. nih.gov | nih.gov |
Sodium methyldithiocarbamate is applied to the soil before planting, a practice known as pre-plant treatment. ca.gov The goal is to reduce the populations of harmful organisms in the soil, thereby protecting the subsequent crop from disease and competition from weeds. mbao.org This preventative measure is crucial for establishing healthy and vigorous crops, particularly for high-value crops like tomatoes, peppers, and cucurbits. epa.govregulations.gov The application must be carefully timed to allow the active substance, MITC, to act and then dissipate from the soil before the crop is planted to avoid phytotoxicity. nih.gov
To broaden the spectrum of controlled pests and enhance efficacy, sodium methyldithiocarbamate is often used in combination with other soil fumigants. nih.gov Common combination partners include 1,3-dichloropropene and chloropicrin (B1668804). nih.govnih.gov
Research has shown that combining 1,3-dichloropropene with metam sodium can provide a complementary effect, with 1,3-dichloropropene being highly effective against nematodes and metam sodium providing strong control of fungi and weeds. plos.orgnih.gov Laboratory and greenhouse studies have demonstrated that this combination can be as effective as methyl bromide, a previously common but now phased-out fumigant, in controlling a range of soil-borne pests in cucumber production. plos.orgnih.gov
Similarly, combinations of metam sodium with chloropicrin have been evaluated. mbao.orgusda.gov However, studies have shown that the simultaneous application of metam sodium with chloropicrin or 1,3-dichloropropene can lead to chemical reactions that accelerate the degradation of the partner fumigants, potentially reducing their availability and efficacy. acs.orgnih.govusda.govusda.gov An extremely rapid oxidation-reduction process occurs between chloropicrin and metam sodium. acs.orgnih.gov The reaction with 1,3-dichloropropene is slower and involves a nucleophilic substitution. acs.orgnih.gov To mitigate this incompatibility, a sequential application strategy, where metam sodium is applied first to allow for its conversion to MITC before the application of the second fumigant, has been proposed to preserve the activity of each component. nih.govusda.gov
Research Findings on Combined Fumigant Applications
| Fumigant Combination | Target Crop/Pest | Key Findings | Reference |
|---|---|---|---|
| Metam Sodium + 1,3-Dichloropropene | Cucumber / Meloidogyne incognita, Fusarium oxysporum, Weeds | Combination showed complementary control effects. plos.orgnih.gov In greenhouse trials, the blend greatly inhibited root gall formation and reduced fungal colonies, with efficacy comparable to methyl bromide. nih.gov | plos.orgnih.gov |
| Metam Sodium + Chloropicrin | Tomato / Nutsedge, Meloidogyne incognita | The addition of chloropicrin to metam sodium + pebulate did not improve nutsedge control compared to metam sodium + pebulate alone. mbao.org | mbao.org |
| Metam Sodium + Chloropicrin + Dimethyl Disulfide | Tomato, Watermelon / Soil Bacteria and Fungi | A ternary combination significantly altered the relative abundance of certain bacterial and fungal genera. mdpi.com | mdpi.com |
| Metam Sodium + 1,3-Dichloropropene + Chloropicrin | Squash / Meloidogyne incognita, Pythium irregulare, Rhizoctonia solani, Cyperus esculentus | Combinations were as effective as methyl bromide in controlling the target pests. nih.gov Chisel-applied combinations were more effective for nematode control than drip-applied ones. nih.gov | nih.gov |
Wood Preservation Studies and Decay Control
Sodium methyldithiocarbamate is also employed as a wood preservative, particularly for the remedial treatment of in-service wood products like utility poles and structural timbers to control internal decay. nih.govepa.govepa.gov
The fumigant action of MITC, derived from sodium methyldithiocarbamate, allows it to diffuse through wood and eliminate established decay fungi. This is particularly valuable for large wooden structures where the interior may be susceptible to decay that cannot be reached by surface-applied preservatives. Research has shown that remedial application of metam sodium to Douglas-fir utility poles can effectively control internal decay.
The long-term protection afforded by sodium methyldithiocarbamate treatment stems from the diffusion of its active breakdown product, MITC, through the wood structure. scispace.com This vapor-phase movement allows the biocide to reach the heartwood of timbers, an area often difficult to treat with conventional liquid preservatives. scispace.com By sterilizing the wood, the fumigant eliminates existing fungal colonies. scispace.com
The persistence of the protective effect is a key aspect of its mechanism. While MITC will eventually dissipate from the wood, the initial treatment can provide protection for a significant period. The efficacy and longevity of the treatment are influenced by factors such as the wood's moisture content, which is necessary for the conversion of sodium methyldithiocarbamate to MITC. The chemical environment within the wood, such as its pH, can also play a role in the decomposition process and the resulting effectiveness against fungi.
Novel Research Applications
Sodium methyldithiocarbamate dihydrate is being explored for a variety of specialized applications that leverage its biocidal properties. These novel uses extend beyond traditional agriculture into areas requiring targeted chemical sterilization and preservation.
Chemical Sterilization of Poultry Litter and Oocyst Viability Reduction
Sodium methyldithiocarbamate, also known as metam sodium (MS), is utilized as a chemical agent for sterilizing poultry litter to manage avian coccidiosis, a parasitic disease caused by Eimeria protozoa. The compound's effectiveness lies in its ability to reduce the viability and infectivity of the parasite's oocysts, which are shed in the feces of infected birds and can contaminate the litter, leading to the transmission of the disease. uky.edu
Research has demonstrated that metam sodium inhibits the development of unsporulated oocysts of Eimeria tenella and Eimeria maxima in a dose-dependent manner. When aqueous solutions of the compound are applied, most treated oocysts fail to progress beyond the initial stages of sporulation. Studies have also confirmed its efficacy in practical settings; treating aqueous slurries of litter from commercial poultry houses with metam sodium for 24 hours effectively prevented the sporulation of Eimerian oocysts compared to untreated samples. uky.edu Furthermore, the infectivity of oocysts is significantly diminished after exposure to the chemical for a minimum of 12 hours. uky.edu This suggests that metam sodium could be a valuable tool in reducing the contamination of poultry litter and controlling the spread of coccidiosis. uky.edu
Table 1: Effect of Sodium Methyldithiocarbamate (Metam Sodium) on Eimeria Oocysts
| Parameter | Finding | Species Tested | Source |
|---|---|---|---|
| Inhibition of Sporulation | IC₅₀ of 8 to 14 µg/mL | Eimeria tenella, Eimeria maxima | uky.edu |
| Infectivity Reduction | Significantly reduced after a minimum 12-hour exposure to 300 µg/mL | Mixture of 3 coccidian species | uky.edu |
| Litter Treatment | Prevented sporulation in commercial litter samples treated with 300 µg/mL for 24 hours | Eimerian oocysts present in litter | uky.edu |
Preservation of High-Moisture Crops (e.g., Hay, Seed Cotton)
Sodium methyldithiocarbamate has been identified as an effective agent for preserving high-moisture crops, such as baled hay and moduled seed cotton, from microbial degradation. auburn.edu When these crops are harvested and stored with a moisture content higher than ideal, they become susceptible to mold growth and heating, which reduces their quality and value. The application of sodium methyldithiocarbamate retards this microbial activity, thereby stabilizing the crop. auburn.edu
The compound can be applied using conventional spraying equipment, typically as an aqueous solution, onto the crop just before baling or module formation. auburn.edu Research has shown that surprisingly low dosages are effective. For instance, with hay at a 25 percent moisture content, approximately 1 pound of sodium methyldithiocarbamate per ton is sufficient to substantially inhibit heating and molding. auburn.edu This method offers a practical way to preserve crops that might otherwise be compromised due to high moisture levels. auburn.edu
Table 2: Application of Sodium Methyldithiocarbamate for High-Moisture Crop Preservation
| Crop Type | Moisture Content | Recommended Application Rate (per wet ton) | Outcome | Source |
|---|---|---|---|---|
| Hay | < 30% | ~2 pounds | Stabilizes crop, retards microbial degradation | auburn.edu |
| Hay | 25% | ~1 pound | Substantially inhibits heating and molding | auburn.edu |
| Forage or Seed Cotton | < 35% | Not more than 4 pounds | Stabilizes crop, retards microbial degradation | auburn.edu |
Use in Wastewater Collection Systems
In the context of industrial and municipal wastewater collection systems, sodium methyldithiocarbamate is primarily used for chemical root control within sewer lines. uky.eduauburn.eduepa.gov Tree root intrusion is a major cause of sewer line blockages, reduced hydraulic capacity, and structural damage. wa.gov Sodium methyldithiocarbamate functions as a non-selective, contact herbicide to address this issue. uky.eduauburn.edu
The compound is typically applied as a foam into the sewer lines. uky.edu Upon application, it decomposes to release methyl isothiocyanate (MITC) gas, a fumigant that kills the intruding roots on contact. uky.eduauburn.edu This method provides a quick dieback of the root mass it touches. wa.gov To inhibit future growth, it is often used in combination with dichlobenil, a growth inhibitor. uky.eduauburn.edu Due to its potency and potential environmental impact, products containing metam sodium for sewer root control are classified as "Restricted Use" pesticides by the EPA, meaning they can only be purchased and applied by certified applicators. wa.govutah.gov This application prevents costly damage and maintains the operational integrity of wastewater systems. uky.eduepa.gov
Table 3: Application of Sodium Methyldithiocarbamate in Wastewater Collection Systems
| Parameter | Description | Source |
|---|---|---|
| Primary Use | Control of root intrusion in sewer lines | uky.eduepa.gov |
| Mechanism of Action | Acts as a contact herbicide; decomposes into methyl isothiocyanate (MITC) gas which kills roots. | uky.eduauburn.edu |
| Method of Application | Applied as a foam, often in combination with the growth inhibitor dichlobenil. | uky.eduauburn.edu |
| Herbicide Type | Non-selective, contact herbicide causing quick dieback of plant tissue it touches. | auburn.eduwa.gov |
| Regulatory Status | Classified as a "Restricted Use" pesticide by the U.S. EPA for this application. | wa.govutah.gov |
Analytical Methodologies for Sodium Methyldithiocarbamate Dihydrate and Its Degradates
Chromatographic Techniques for Quantitative Analysis
Chromatography is a cornerstone for the separation, identification, and quantification of sodium methyldithiocarbamate and its degradation products. Due to the chemical properties of these compounds, a range of chromatographic techniques are employed, each with specific advantages for analyzing the parent compound or its primary degradate, methyl isothiocyanate (MITC).
Gas Liquid Chromatography (GLC) for Methyl Isothiocyanate Residues
Gas-liquid chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a standard and highly effective method for the analysis of methyl isothiocyanate (MITC), the principal and active degradation product of sodium methyldithiocarbamate. nih.govepa.gov The volatility of MITC makes it an ideal candidate for GC analysis. nih.gov Classical methods for determining dithiocarbamates often rely on their decomposition to carbon disulfide (CS₂), which is then detected by gas chromatography. nih.govencyclopedia.pub However, more specific methods focus on the direct analysis of MITC.
For the analysis of MITC in air, a common approach involves trapping the analyte from the air onto charcoal tubes. scispace.comca.gov The trapped MITC is then eluted with a solvent, such as a mixture of carbon disulfide in ethyl acetate (B1210297), and the resulting extract is analyzed by GC. ca.gov For food matrices, samples are typically homogenized and extracted with an organic solvent like ethyl acetate before GC-MS/MS analysis. nih.gov
Various detectors can be used for the quantitative analysis of MITC. These include:
Nitrogen-Phosphorus Detector (NPD) : Offers high selectivity and sensitivity for nitrogen-containing compounds like MITC. scispace.comnih.gov
Flame Photometric Detector (FPD) : Can be used in sulfur mode for selective detection of sulfur-containing compounds. nih.gov
Mass Spectrometry (MS) : Provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments, enhancing the reliability of the analysis. ca.govnih.govgcms.cz When operated in selected ion monitoring (SIM) mode, GC-MS offers excellent sensitivity for quantitative analysis. ca.govgcms.cz
Research has demonstrated the successful application of GLC for MITC quantification in various matrices. For instance, a method for analyzing MITC in wine using GC with dual NPD and FPD detection achieved a limit of detection of 0.003 ppm and recoveries over 95%. nih.gov Another study on airborne MITC residues reported a quantitation limit of approximately 100 ng/m³. scispace.com
Table 1: Performance of Gas Chromatography Methods for Methyl Isothiocyanate (MITC) Analysis
| Analyte | Matrix | Detector(s) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery | Citation |
| MITC | Wine | NPD, FPD | LOD: 0.003 ppm; LOQ: 0.01 ppm | >95% | nih.gov |
| MITC | Air | NPD | LOQ: ~100 ng/m³ | Not Reported | scispace.com |
| Dazomet & MITC | Plant-derived foods | MS/MS | LOQ: 0.01 mg/kg | 74.2%–117.2% | nih.gov |
| MITC | Wine Extracts | MS (SIM) | Not Reported (Calibration curve from 20 ppb) | 100.5% (at 100 ppb spike) | gcms.cz |
High-Performance Liquid Chromatography (HPLC) for Sodium Methyldithiocarbamate and Methyl Isothiocyanate
High-performance liquid chromatography (HPLC) is a versatile technique capable of simultaneously determining the polar, thermally unstable sodium methyldithiocarbamate and its less polar degradate, MITC, in aqueous samples. rsc.orgrsc.org This avoids the need for two separate analytical techniques and allows for monitoring the decomposition process directly. rsc.org
A common approach involves reversed-phase chromatography, utilizing an octadecyl bonded (C18) column. rsc.orgrsc.org To achieve effective separation of both the ionic parent compound and the non-ionic degradate, a micellar mobile phase can be employed. One such method uses an eluent of methanol-water containing hexadecyltrimethylammonium bromide (CTAB) buffered to a neutral pH. rsc.orgrsc.org Detection is typically performed using a UV detector, with wavelengths around 247 nm being effective for both compounds. rsc.orgrsc.org Another method for analyzing both compounds in water uses HPLC with diode array detection (DAD) for confirmation. tandfonline.com
The stability of dithiocarbamates is a critical factor; they can rapidly decompose in the presence of acidic plant juices. tandfonline.com Therefore, sample preparation must be handled carefully, often involving extraction with alkaline buffers containing chelating agents like EDTA and antioxidants such as L-cysteine to stabilize the dithiocarbamate (B8719985) anion before analysis. tandfonline.com
Table 2: Performance of HPLC Methods for Sodium Methyldithiocarbamate and MITC
| Analyte(s) | Matrix | Column | Mobile Phase | Detector | Detection Limit | Recovery | Citation |
| Sodium N-methyldithiocarbamate & MITC | Pond Water | Reversed-phase C18 | Methanol-water with CTAB (pH 6.8) | UV (247 nm) | 70 µg/dm³ (SMD), 1 µg/dm³ (MITC) | >92% | rsc.orgrsc.org |
| Sodium N-methyldithiocarbamate & MITC | Untreated Sewage | Reversed-phase C18 | Methanol-water with CTAB (pH 6.8) | UV (247 nm) | 70 µg/dm³ (SMD), 1 µg/dm³ (MITC) | >88% | rsc.orgrsc.org |
Ion Chromatography for Sodium Methyldithiocarbamate (e.g., AS-23 chromatographic column)
Ion chromatography (IC) is a powerful technique for the determination of ionic species. usgs.gov The analysis of anions is typically performed using a system comprising a guard column, a separator column, a suppressor, and a conductivity detector. usgs.gov
For the separation of anions, the Thermo Scientific™ Dionex™ IonPac™ AS23 column is a high-capacity, carbonate-eluent-based anion-exchange column. thermofisher.comthermofisher.com It is specifically designed for the analysis of common inorganic anions and oxyhalides, such as bromate, in various water matrices. thermofisher.comthermofisher.com The column's selectivity allows for the quantification of trace-level analytes even in the presence of high concentrations of other ions. thermofisher.com Anions are separated based on their affinity for the strongly basic anion exchanger. usgs.gov While the primary documented applications for the AS23 column focus on inorganic anions and disinfection byproducts using a carbonate/bicarbonate eluent, its nature as an anion-exchange column makes it theoretically suitable for separating anionic compounds like the methyldithiocarbamate anion. thermofisher.comthermofisher.comresearchgate.net The separation mechanism would involve the reversible binding of the anionic analyte to the stationary phase, followed by elution with a competing ionic mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Dithiocarbamate Fungicides
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the analysis of dithiocarbamate (DTC) fungicides, including those that degrade to MITC. encyclopedia.pubnih.govresearchgate.net This technique combines the separation power of liquid chromatography with the definitive identification and quantification capabilities of tandem mass spectrometry. nih.gov
Direct analysis of many polymeric dithiocarbamates is challenging due to their low solubility and instability. nih.gov To overcome this, a common strategy involves a derivatization step, often methylation, to form a more stable and chromatographically amenable derivative. nih.govnih.gov This allows for the simultaneous analysis of multiple DTCs. nih.govnih.gov For example, a method was developed for ten different DTCs where they were first converted to water-soluble sodium salts and then methylated using dimethyl sulfate (B86663). nih.govnih.govjst.go.jp
The resulting methylated compounds can be separated on a C18 column and detected with high sensitivity and specificity by the LC-MS/MS system. nih.gov Method validation studies have demonstrated excellent performance, with high accuracy and low limits of quantification (LOQ) in complex matrices like fruit juice, beer, and vegetables. nih.govnih.govnih.gov
Table 3: Performance of LC-MS/MS Methods for Dithiocarbamate Analysis
| Analyte(s) | Matrix | Key Method Steps | LOQ | Accuracy/Recovery | Citation |
| 10 DTCs (as methylated derivatives) | Beer, Fruit Juice, Malt | Methylation, QuEChERS extraction | <0.52 to <6.97 µg/kg | 92.2%–112.6% | nih.govnih.govjst.go.jp |
| 9 DTCs | Fruits, Vegetables | Not specified | Not specified (results from 0.03 mg/kg) | Mean recovery, RSDr, RSDR obtained | nih.gov |
| DMDs, EBDs, PBDs | Tomatoes | ZIC-pHILIC column | ~0.005 mg/kg | 97%–101% | researchgate.net |
Spectroscopic Methods (e.g., UV Spectroscopy for Decomposition Monitoring)
Spectroscopic methods, particularly UV-Vis spectrophotometry, serve as a fundamental analytical tool for dithiocarbamates. Classically, one of the main methods for total dithiocarbamate determination involves acid hydrolysis of the sample, which liberates carbon disulfide (CS₂). nih.govencyclopedia.pub The evolved CS₂ is then trapped and can be measured spectrophotometrically. nih.gov
More directly, UV spectroscopy is integral to HPLC analysis, where a UV detector is commonly used for quantification. rsc.orgrsc.org Sodium methyldithiocarbamate and its degradate MITC both absorb UV light, allowing for their detection. A procedure for the simultaneous HPLC determination of both compounds used a UV detector set to 247 nm. rsc.orgrsc.org Another HPLC method for methylated dithiocarbamate derivatives used UV detection at 272 nm. tandfonline.com
Because the parent compound (sodium methyldithiocarbamate) and its degradation product (MITC) possess different chemical structures, their UV absorption spectra will differ. This principle allows UV spectroscopy, when coupled with a separation technique like HPLC, to be used for monitoring the decomposition of sodium methyldithiocarbamate into MITC over time. rsc.org By tracking the decrease in the chromatographic peak area corresponding to the parent compound and the increase in the peak area of the degradate, the rate and extent of decomposition can be quantified.
Chemical Derivatization and Sample Preparation Techniques (e.g., QuEChERS Method, Methylation)
Effective sample preparation is critical for the accurate analysis of sodium methyldithiocarbamate and its degradates, especially in complex food and environmental matrices. The goal is to extract the target analytes, remove interfering substances, and convert them into a form suitable for analysis.
Chemical Derivatization : Due to the low solubility and instability of many dithiocarbamates, chemical derivatization is a key strategy to make them amenable to chromatographic analysis, particularly GC and LC-MS. nih.govencyclopedia.pubtandfonline.com
Methylation : This is the most common derivatization technique for dithiocarbamates. nih.govtandfonline.com It involves converting the dithiocarbamate salt into a more stable, less polar methylated ester. Reagents like dimethyl sulfate or methyl iodide are used to add a methyl group to the sulfur atom of the dithiocarbamate. nih.govencyclopedia.pubnih.gov This process stabilizes the molecule and makes it suitable for analysis by techniques like LC-MS/MS. nih.govnih.gov
Conversion to CS₂ : The traditional method for total dithiocarbamate analysis involves derivatization through degradation. Hot acid hydrolysis is used to break down all dithiocarbamates present in a sample into carbon disulfide (CS₂). nih.goveurl-pesticides.eu The volatile CS₂ is then partitioned into a solvent like isooctane (B107328) and analyzed by gas chromatography, typically with an Electron Capture Detector (GC-ECD). eurl-pesticides.eueurl-pesticides.eu This method, however, is non-specific as it does not distinguish between different types of dithiocarbamates. tandfonline.com
These sample preparation and derivatization techniques are essential for overcoming the analytical challenges posed by the chemical nature of sodium methyldithiocarbamate and achieving reliable, quantitative results. nih.govtandfonline.com
Identity Tests and Quality Control Assays
A variety of analytical techniques are employed to ensure the identity and quality of sodium methyldithiocarbamate dihydrate. These methods range from traditional titrimetric and colorimetric tests to modern chromatographic techniques, each targeting different aspects of the compound's chemical profile.
Dithiocarbamate Assay
The quantification of the dithiocarbamate moiety is a primary measure of the active ingredient's concentration. The most common approach involves the acid-catalyzed decomposition of the dithiocarbamate to yield carbon disulfide (CS₂). eurl-pesticides.eushimadzu.com The liberated CS₂ is then quantified, providing an indirect measure of the original compound.
Carbon Disulfide Evolution Method: In this established technique, the sample is treated with a strong acid, typically in the presence of a reducing agent like stannous chloride, to facilitate the hydrolysis of sodium methyldithiocarbamate into methylamine (B109427) and carbon disulfide. eurl-pesticides.euca.gov The volatile carbon disulfide is partitioned into an organic solvent, such as isooctane, and subsequently analyzed by gas chromatography (GC), often with a sensitive electron capture detector (ECD) or by headspace-GC coupled with mass spectrometry (MS). eurl-pesticides.eushimadzu.com
High-Performance Liquid Chromatography (HPLC): Modern methods utilize HPLC for direct and simultaneous analysis of sodium methyldithiocarbamate and its degradates. A common technique is micellar liquid chromatography, which can separate the polar parent compound from its less polar breakdown products. rsc.orgrsc.org Another approach involves ion-pair methylation followed by HPLC with UV detection. oup.com These methods offer high specificity and sensitivity.
Table 1: HPLC Methods for Sodium Methyldithiocarbamate Determination
| Parameter | Method 1 (Micellar HPLC) rsc.org | Method 2 (HPLC-UV/AAS) oup.com |
|---|---|---|
| Column | Reversed-phase octadecyl (C18) bonded | Reversed-phase |
| Mobile Phase | Methanol-water (50:50 v/v) with 10 mM phosphate (B84403) buffer (pH 6.8) and hexadecyltrimethylammonium bromide (CTAB) | Not specified |
| Detection | UV at 247 nm | UV at 272 nm |
| Detection Limit | 70 µg/dm³ | Not specified |
| Recovery | >88% | >90% |
Primary Amine
The synthesis of sodium methyldithiocarbamate involves the reaction of methylamine with carbon disulfide in the presence of sodium hydroxide (B78521). wikipedia.org Consequently, unreacted methylamine, a primary amine, can persist as an impurity in the final product. Quality control protocols must, therefore, include tests to limit its presence. Analysis typically involves chromatographic techniques capable of separating the volatile and basic methylamine from the dithiocarbamate salt. While specific regulatory methods for this impurity in the final product are not detailed in the available literature, its control during manufacturing is a critical quality parameter.
Oxidation Product
Sodium methyldithiocarbamate is susceptible to degradation, particularly through oxidation and hydrolysis, especially when exposed to the environment. The primary and most significant degradation product is methyl isothiocyanate (MITC), which is itself a potent biocidal agent. ca.govepa.gov The stability of the parent compound is pH-dependent, with decomposition to MITC occurring readily in neutral or acidic conditions. ca.gov
Analytical methods are often designed to measure both the parent compound and MITC simultaneously. HPLC methods, such as the micellar chromatography approach, are effective for this purpose, allowing for the monitoring of the degradation process. rsc.orgrsc.org Gas chromatography is also a suitable technique for quantifying the volatile MITC. epa.gov
Table 2: Key Degradation Products of Sodium Methyldithiocarbamate
| Degradation Product | Chemical Formula | Formation Pathway | Common Analytical Method |
|---|---|---|---|
| Methyl Isothiocyanate (MITC) | CH₃NCS | Decomposition/Oxidation ca.govepa.gov | HPLC, GC rsc.orgepa.gov |
| Carbon Disulfide | CS₂ | Decomposition/Hydrolysis ca.gov | GC eurl-pesticides.eushimadzu.com |
TLC of Copper Salt
A characteristic identity test for dithiocarbamates is their reaction with copper salts to form colored complexes. This reaction can be adapted for thin-layer chromatography (TLC). When a solution containing sodium methyldithiocarbamate is spotted on a TLC plate and developed, subsequent spraying with a solution of a copper salt (e.g., copper(II) sulfate or copper(II) chloride) will result in the formation of a distinctly colored spot, typically yellow to brown.
This test serves as a rapid qualitative confirmation of the presence of the dithiocarbamate functional group. The Rf value (the ratio of the distance traveled by the spot to the distance traveled by the solvent front) under specific TLC conditions (stationary phase, mobile phase) can also be used as an identifying characteristic. This colorimetric reaction forms the basis of some quantitative procedures as well.
Regulatory Science and Risk Management Frameworks in Research
National and International Regulatory Classifications and Guidelines
Sodium methyldithiocarbamate, a dithiocarbamate (B8719985) salt, is subject to various national and international regulatory classifications due to its use as a broad-spectrum soil fumigant, pesticide, herbicide, and fungicide. wikipedia.org In the United States, the Environmental Protection Agency (EPA) has classified products containing metam (B94612) sodium as "Restricted Use Pesticides" (RUPs). epa.gov This designation is based on human hazard criteria and incidents of exposure. epa.gov The EPA also categorizes metam sodium as a Group B2 "probable human carcinogen". epa.gov The California Department of Pesticide Regulation (CDPR) has similarly designated metam sodium and its primary degradation product, methyl isothiocyanate (MITC), as "restricted use" pesticides and as Toxic Air Contaminants. ca.gov
Internationally, the Food and Agriculture Organization of the United Nations (FAO) has established specifications for metam-sodium (B1676331) to ensure its quality for agricultural use. fao.org These specifications outline requirements for the active ingredient content, impurities, and physical properties. fao.org In the European Union, this compound is classified under Regulation (EC) No 1272/2008 (CLP), with hazard statements indicating it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects. chemos.de The Australian Industrial Chemicals Introduction Scheme (AICIS) also regulates industrial chemicals like sodium methyldithiocarbamate.
Regulatory actions often focus on the compound's breakdown product, MITC, which is volatile and a primary contributor to exposure risks. epa.govepa.gov The EPA's reregistration eligibility decision (RED) for methyldithiocarbamate salts was developed concurrently with other soil fumigants to ensure consistent human health risk assessment and management strategies. epa.gov
Regulatory Classifications of Sodium Methyldithiocarbamate
| Regulatory Body | Classification | Key Points |
|---|---|---|
| U.S. EPA | Restricted Use Pesticide (RUP) | Based on human hazard criteria and exposure incidents. epa.gov |
| Group B2 - Probable Human Carcinogen | Based on evidence of carcinogenicity. epa.gov | |
| California DPR | Restricted Use Pesticide | Due to potential danger to workers, the public, and the environment. ca.gov |
| Toxic Air Contaminant | Along with its degradate, MITC. ca.gov | |
| European Union (CLP) | Harmful if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction, Very toxic to aquatic life | Hazard statements under Regulation (EC) No 1272/2008. chemos.de |
| FAO | Specifications for Agricultural Pesticides | Ensures quality for intended agricultural use. fao.org |
Occupational Hazard Assessments and Exposure Mitigation Strategies
Occupational hazards associated with sodium methyldithiocarbamate primarily stem from its corrosive nature and its degradation to the volatile and toxic compound, methyl isothiocyanate (MITC). ca.govcdc.gov Workers, including fumigant handlers and those re-entering treated fields, face risks of acute exposure. epa.gov
Occupational Hazard Assessments:
Dermal Irritation: The compound is corrosive and can cause skin damage, with a 21-day dermal toxicity study in rabbits establishing a No-Observed-Effect-Level (NOEL) for local irritation at 31.25 mg/kg/day. ca.gov It is also recognized as a dermal sensitizer (B1316253). epa.gov
Inhalation Toxicity: Acute inhalation of MITC, the volatile byproduct, can lead to eye irritation, as well as systemic and respiratory effects. epa.gov The EPA has set a level of concern for acute inhalation exposures to MITC at 22 parts per billion (ppb) for occupational handlers. epa.gov
Systemic Effects: Incidents involving occupational exposure have resulted in symptoms such as dizziness, shortness of breath, eye irritation, and headaches. cdc.gov
Exposure Mitigation Strategies:
To minimize occupational exposure, regulatory agencies and safety guidelines recommend a multi-faceted approach:
Engineering Controls: Using closed systems for mixing and loading, as well as ensuring adequate ventilation in work areas, are crucial. chemos.dechemicalbook.com
Personal Protective Equipment (PPE): The use of chemical-resistant gloves, protective clothing, and eye/face protection is mandated. chemos.deepa.gov In situations with inadequate ventilation, respiratory protection is necessary. chemos.de
Restricted Use and Buffer Zones: The classification as a "Restricted Use Pesticide" limits its application to certified individuals. epa.govepa.gov Mandatory buffer zones around treated areas are required to protect both workers and bystanders. epa.gov
Safe Handling Practices: Strict protocols for handling and application are essential. This includes prohibitions on open-pour applications and the use of handheld equipment. epa.gov General occupational hygiene practices, such as hand washing after use and prohibiting eating or drinking in work areas, are also advised. chemos.de
Training and Supervision: Proper training for all handlers on the hazards and safe use protocols is critical. cdc.gov Certified applicators must supervise the use of the product. epa.gov
Human Health Risk Characterization Documents and Safety Factors in Research
Human health risk characterization for sodium methyldithiocarbamate involves evaluating its toxicological profile and estimating potential exposure to determine the likelihood of adverse effects. ca.gov This process relies on data from animal studies and considers various exposure scenarios.
Human Health Risk Characterization:
Developmental and Reproductive Toxicity: Studies in laboratory animals have demonstrated developmental toxicity, including fetal malformations and increased early resorptions in rabbits at doses that were only slightly maternally toxic. ca.gov It is also classified by the California EPA as a chemical known to cause reproductive toxicity due to observed pregnancy loss in lab animals. farmlandbirds.net
Acute Toxicity: The compound is harmful if swallowed and can be fatal if absorbed through the skin. epa.govscbt.com Its degradation product, MITC, is highly toxic via dermal and inhalation routes. epa.gov
Dermal and Eye Irritation: Sodium methyldithiocarbamate is corrosive and causes severe skin burns and eye damage. ca.govchemos.de
Safety Factors in Research:
In assessing human health risks, regulatory agencies like the EPA employ safety factors (also known as uncertainty factors) to account for uncertainties in extrapolating data from animal studies to humans and for variability within the human population.
Margin of Exposure (MOE): The MOE is a common metric used in risk assessment. It is the ratio of the No-Observed-Adverse-Effect-Level (NOAEL) from animal studies to the estimated human exposure. A MOE greater than a certain value (often 100) is generally not considered a health risk. ca.gov For example, in one assessment, acute systemic margins of exposure for workers ranged from 345 to 667, which are above the conventional threshold of 100. ca.gov
Use of a 10-fold Safety Factor: The EPA typically uses a 10-fold factor to account for interspecies differences (animal to human) and another 10-fold factor for intraspecies variability (differences among humans), resulting in a combined uncertainty factor of 100. epa.gov An additional 10-fold safety factor may be applied to protect for potential pre- and post-natal developmental toxicity, as mandated by the Food Quality Protection Act (FQPA), unless reliable data suggest a different margin is safe. ca.gov
Route-to-Route Extrapolation: When dermal toxicity data is limited, oral studies may be used for risk assessment with a dermal absorption factor to extrapolate the data. epa.gov For sodium methyldithiocarbamate, a dermal absorption factor of 2.5% has been used in some risk assessments. epa.gov
Emerging Research Frontiers and Future Directions in Sodium Methyldithiocarbamate Dihydrate Studies
Elucidating Complex Molecular Mechanisms of Toxicity and Efficacy
Sodium methyldithiocarbamate itself is relatively stable but rapidly decomposes in the environment into its active form, methyl isothiocyanate (MITC). wikipedia.orgepa.govnih.gov Consequently, much of the research into its toxicity and efficacy focuses on the actions of MITC.
Current research is delving into the specific molecular targets of MITC. It is understood to be a multi-targeted agent, affecting various cellular pathways. nih.gov One of its primary mechanisms of action is the inactivation of sulfhydryl groups in essential enzymes within living organisms, disrupting critical biological processes. herts.ac.uk In developmental toxicity studies using zebrafish, exposure to sodium methyldithiocarbamate and MITC led to significant malformations, particularly a twisted notochord. nih.gov This was associated with the misexpression of collagen 2a1 mRNA in notochord cells, indicating a disruption in normal developmental signaling pathways. nih.gov
Further research has identified that isothiocyanates, the chemical class to which MITC belongs, can interact with a range of molecular targets involved in carcinogenesis. scispace.commdpi.com These include the modulation of phase I and phase II drug-metabolizing enzymes, which are crucial for detoxifying carcinogens. nih.gov For instance, certain isothiocyanates can inhibit cytochrome P450 enzymes (Phase I) while inducing Phase II enzymes like glutathione (B108866) S-transferases, leading to decreased DNA adduct formation. nih.govscispace.com Isothiocyanates have also been shown to affect cell cycle regulation by targeting proteins such as Chk2, leading to cell cycle arrest in the G2/M phase. nih.gov
The table below summarizes some of the known molecular targets of isothiocyanates, the chemical family of sodium methyldithiocarbamate dihydrate's primary active compound.
| Molecular Target Category | Specific Target Examples | Observed Effect |
| Drug-Metabolizing Enzymes | Cytochrome P450s (e.g., CYP2E1, CYP1A2) | Inhibition |
| Glutathione S-transferases (GSTs) | Induction | |
| Cell Cycle Regulation | Checkpoint kinase 2 (Chk2) | Activation, leading to G2/M arrest |
| Cellular Signaling Pathways | NF-κB Pathway | Inactivation |
| MAPK Pathway | Activation | |
| Apoptosis Regulation | Bcl-2 | Phosphorylation, inducing apoptosis |
Development of Advanced Application Technologies for Enhanced Environmental Safety
A significant area of research is focused on optimizing application methods to maximize the efficacy of sodium methyldithiocarbamate while minimizing its environmental impact, particularly the volatilization of MITC. usda.gov Volatilization is a major concern as it can lead to off-site atmospheric emissions. usda.govusda.gov
Studies have shown that the method of application and subsequent soil sealing practices can dramatically reduce MITC emissions, in some cases by a factor of ten. usda.gov Research is ongoing to develop models that can predict the liquid dose and off-gassing rate of MITC based on variables such as soil type, soil conditions, and application and sealing methods. usda.gov
Key strategies being investigated to improve environmental safety include:
Subsurface Application: Applying the fumigant below the soil surface has been shown to be more effective at reducing volatilization compared to surface applications. usda.gov
Surface Water Sealing: Applying a layer of water to the soil surface after fumigant application can create a physical barrier that reduces the diffusion of MITC into the air. usda.gov This method has proven effective, especially when combined with subsurface application, by not only reducing the peak volatilization flux but also the total cumulative emission loss. usda.gov
Tarping: The use of tarps to cover the treated soil immediately after application is another method to control emissions. epa.gov The U.S. Environmental Protection Agency (EPA) mandates that when tarps are used, a written tarp plan must be developed. epa.gov
Optimizing Soil Conditions: The EPA has set guidelines for soil temperature and moisture to ensure effective application and minimize risk. For example, the soil moisture in the top six inches must be between 60% and 80% of field capacity, and the maximum soil temperature at a 3-inch depth should be 90°F. epa.gov
Exploration of Novel Biocidal or Industrial Applications and Synergistic Effects
While primarily known as a soil fumigant in agriculture, the biocidal properties of sodium methyldithiocarbamate and its derivatives are being explored for other applications. epa.govfarmlandbirds.net It is registered as an antimicrobial agent to control bacteria and fungi in various industrial settings. epa.gov
Current and potential applications beyond soil fumigation include:
Wood Preservation: Treatment of wood poles and timbers. epa.gov
Industrial Water Treatment: Use in recirculating cooling water systems and industrial water purification. epa.gov
Material Preservation: Application in leather processing and the pulp and paper industry. epa.gov
Root Control: Used to manage invading plant roots in sewer drains. epa.gov
Research is also emerging on the synergistic effects of isothiocyanates with other compounds. For example, the chemopreventive effects of some isothiocyanates are being studied in the context of cancer research, where they have been shown to induce autophagy in leukemia cell lines. mdpi.com While this research is not directly on sodium methyldithiocarbamate, the findings for related isothiocyanates like 6-methylsulfinylhexyl isothiocyanate (6-MSITC) suggest potential avenues for future investigation into the broader bioactivity of this chemical class. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of sodium methyldithiocarbamate dihydrate using orthogonal experimental design?
- Methodological Answer : Apply an orthogonal array (e.g., L9(3⁴)) to systematically vary parameters such as reactant molar ratios, temperature, reaction time, and solvent composition. Analyze the effects of each factor on yield and purity using variance (ANOVA) or range analysis. For example, prioritize factors like sodium hydroxide concentration and methylamine addition rate, which significantly influence dithiocarbamate formation .
Q. What spectroscopic techniques are most effective for characterizing sodium methyldithiocarbamate dihydrate?
- Methodological Answer : Use FT-IR to confirm the presence of the dithiocarbamate (-N-CSS⁻) group via asymmetric C=S stretching (~1,000–1,100 cm⁻¹) and N-C-S bending (~600 cm⁻¹). Complement with ¹³C NMR to resolve the thioureide carbon (~200 ppm) and UV-Vis spectroscopy to study ligand-to-metal charge transfer in metal complexes .
Q. How does pH and temperature affect the stability of sodium methyldithiocarbamate dihydrate in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies by incubating solutions at 25–60°C and pH 3–10. Monitor degradation via HPLC-UV (λ = 254 nm) and quantify thiourea or methylamine byproducts. Stability is optimal at pH 7–8 and ≤25°C; acidic conditions promote decomposition to CS₂ and methylamine .
Advanced Research Questions
Q. What mechanistic insights explain the chelation behavior of sodium methyldithiocarbamate dihydrate with heavy metals?
- Methodological Answer : Perform X-ray crystallography or EXAFS to determine binding modes (monodentate vs. bidentate). Computational DFT studies can model electron density distribution in the dithiocarbamate-metal complex. For example, the ligand’s sulfur atoms coordinate with Cu²+ in a square-planar geometry, confirmed by ESR spectroscopy .
Q. How can researchers evaluate the environmental degradation pathways of sodium methyldithiocarbamate dihydrate?
- Methodological Answer : Use LC-MS/MS to track degradation products in soil/water matrices under simulated sunlight (Xe lamp) or microbial activity. Key pathways include hydrolysis to methylisothiocyanate and oxidation to sulfoxides. Pair with microcosm studies to assess bioaccumulation in organisms like Daphnia magna .
Q. What computational approaches are suitable for modeling the electronic structure of sodium methyldithiocarbamate dihydrate?
- Methodological Answer : Employ Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps. Molecular dynamics simulations (Amber) can predict solvation effects in polar solvents. Validate with experimental Raman spectra .
Q. How should researchers resolve contradictions in toxicity data for sodium methyldithiocarbamate dihydrate across studies?
- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to assess heterogeneity in experimental models (e.g., cell lines vs. in vivo). Cross-validate with dose-response assays (e.g., EC₅₀ in HepG2 cells) and adjust for confounding variables like impurity levels (e.g., CS₂ residues) .
Q. What methodologies elucidate the bioactivity of sodium methyldithiocarbamate dihydrate against soil-borne pathogens?
- Methodological Answer : Use agar dilution assays to determine minimum inhibitory concentrations (MIC) against Fusarium oxysporum. Combine with transcriptomics (RNA-seq) to identify fungal genes (e.g., ergosterol biosynthesis) disrupted by the compound. Validate mode of action via enzymatic inhibition assays (e.g., succinate dehydrogenase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
